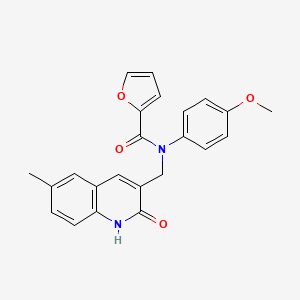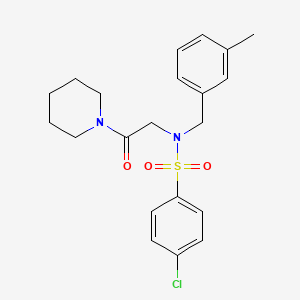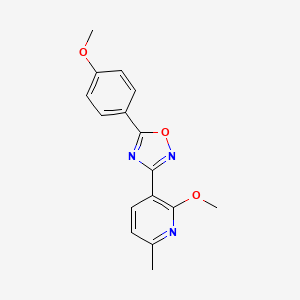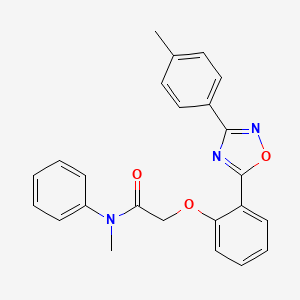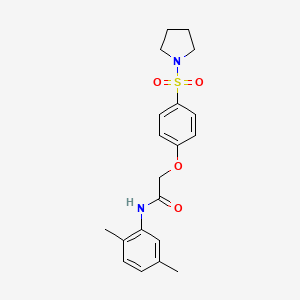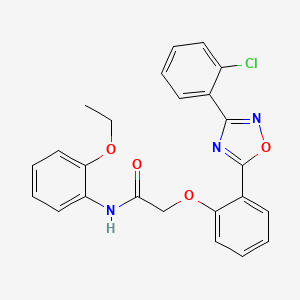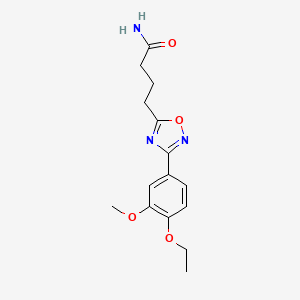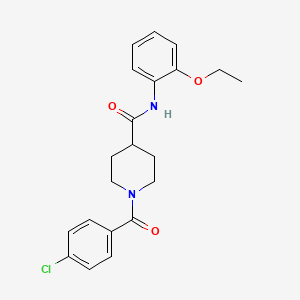
1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide, also known as CHEB, is a chemical compound that has gained interest in scientific research due to its potential medicinal properties. This compound belongs to the class of piperidine carboxamides and has a molecular formula of C21H24ClN2O3.
作用機序
The mechanism of action of 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide has also been shown to have analgesic properties by reducing pain sensitivity. In addition, it has been found to have antitumor properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic for chronic pain management. Further research is also needed to fully understand the mechanism of action of 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide and its potential side effects.
合成法
The synthesis of 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide involves the reaction between 4-chlorobenzoyl chloride and N-(2-ethoxyphenyl) piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is usually carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide.
科学的研究の応用
1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide has been studied extensively in scientific research due to its potential medicinal properties. It has been found to have a variety of biological activities such as anti-inflammatory, analgesic, and antitumor properties. 1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide has also been shown to have a potential therapeutic effect on diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-19-6-4-3-5-18(19)23-20(25)15-11-13-24(14-12-15)21(26)16-7-9-17(22)10-8-16/h3-10,15H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOUMJNOOISUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




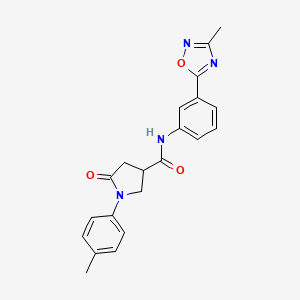
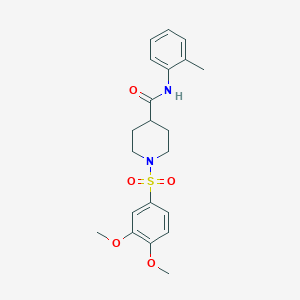
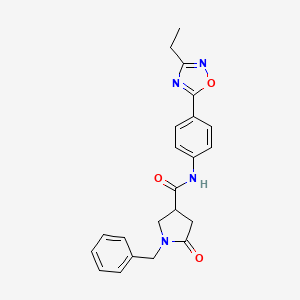
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)
